rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran
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Overview
Description
rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran is a complex organic compound with a unique structure that includes a cyclopropane ring, a phenyl group, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran typically involves multiple steps. One common route includes the formation of the cyclopropane ring through a cyclopropanation reaction, followed by the introduction of the phenyl and isoindoline groups via nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and isoindoline groups, using reagents such as sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific mechanical or electronic properties.
Mechanism of Action
The mechanism of action of rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
rac-N-Desethyl-N inverted exclamation mark -phthalimido Milnacipran is unique due to its combination of a cyclopropane ring, phenyl group, and isoindoline moiety, which confer specific chemical and biological properties not found in the similar compounds listed above
Properties
IUPAC Name |
(1S,2R)-2-[(1,3-dioxoisoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-2-22-20(26)21(14-8-4-3-5-9-14)12-15(21)13-23-18(24)16-10-6-7-11-17(16)19(23)25/h3-11,15H,2,12-13H2,1H3,(H,22,26)/t15-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPNXMHTVGJNIW-YCRPNKLZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@]1(C[C@H]1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747527 |
Source
|
Record name | (1S,2R)-2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105310-73-4 |
Source
|
Record name | (1S,2R)-2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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